Metabolic Stability in Human Liver Microsomes: 1-Azaspiro[3.3]heptane Outperforms 2-Azaspiro[3.3]heptane
In a direct head-to-head comparison, the 1-azaspiro[3.3]heptane scaffold demonstrated superior metabolic stability to the 2-azaspiro[3.3]heptane scaffold. Intrinsic clearance (CLint) in human liver microsomes was lower for the 1-aza isomer (32 µL min⁻¹ mg⁻¹) than for the 2-aza isomer (53 µL min⁻¹ mg⁻¹), translating to a nearly two-fold longer half-life (t₁/₂ = 52 min vs. 31 min) [1]. The piperidine parent compound exhibited even lower CLint (14 µL min⁻¹ mg⁻¹), indicating that metabolic stability decreases when replacing piperidine with either azaspiro core, but the 1-aza scaffold retains a significant advantage over the 2-aza scaffold [1].
| Evidence Dimension | Human liver microsomal intrinsic clearance (CLint) and half-life (t₁/₂) |
|---|---|
| Target Compound Data | CLint = 32 µL min⁻¹ mg⁻¹; t₁/₂ = 52 min (for 1-azaspiro[3.3]heptane amide model compound 59) |
| Comparator Or Baseline | 2-Azaspiro[3.3]heptane amide (compound 58): CLint = 53 µL min⁻¹ mg⁻¹, t₁/₂ = 31 min; Piperidine amide (compound 57): CLint = 14 µL min⁻¹ mg⁻¹ |
| Quantified Difference | 1-Aza vs. 2-Aza: CLint reduced by ~40%; t₁/₂ extended 1.7-fold. 1-Aza vs. Piperidine: CLint increased 2.3-fold. |
| Conditions | Human liver microsome assay; model amides of 4-phenylpiperidine-4-carboxylic acid. |
Why This Matters
For compounds intended for in vivo applications, the 1-azaspiro[3.3]heptane scaffold offers a longer half-life than the 2-aza isomer, which can translate to improved pharmacokinetic profiles and reduced dosing frequency.
- [1] Kirichok AA, et al. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angew Chem Int Ed Engl. 2023;62(51):e202311583. View Source
